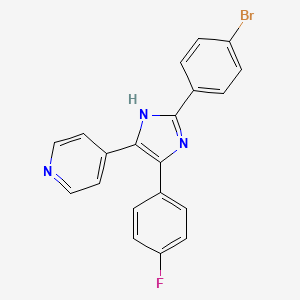

![molecular formula C19H18N8O B2964093 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2202005-65-8](/img/structure/B2964093.png)

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including a 1,2,4-triazole ring, a pyridazinone ring, and a pyridine ring. The 1,2,4-triazole ring is a widely explored scaffold in medicinal chemistry due to its therapeutic importance . The structural characteristics of 1,2,3-triazoles allow it to mimic certain functional groups, demonstrating its utility to prepare new medicinal compounds using the concept of bioisosterism and molecular hybridization .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives is often centered on Huisgen’s cycloaddition reaction . Over the past decade and a half, developed click chemistry approaches have been used to furnish triazole derivatives with various applications ranging from drugs to bioconjugation linkers .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For example, the triazole ring could participate in cycloaddition reactions .科学的研究の応用

Antihistaminic and Anti-inflammatory Activities

This compound has been studied for its potential in inhibiting eosinophil infiltration and exhibiting antihistaminic activity. Notably, a related compound demonstrated potent antihistaminic effects without affecting central H1 receptors, suggesting a beneficial role in treating conditions like atopic dermatitis and allergic rhinitis through the inhibition of eosinophil skin infiltration (Gyoten et al., 2003).

Cardiovascular Applications

Compounds within this chemical family have shown promising results in coronary vasodilation and antihypertensive activities. For instance, certain 1,2,4-triazolo[1,5-a]pyrimidines fused to other heterocyclic systems demonstrated significant coronary vasodilating activity and antihypertensive effects, indicating potential applications as cardiovascular agents (Sato et al., 1980).

Antimicrobial Evaluation

Several derivatives of this chemical structure have been synthesized and evaluated for their antimicrobial properties. For example, new thienopyrimidine derivatives have shown pronounced antimicrobial activity, highlighting the compound's utility in developing new antimicrobial agents (Bhuiyan et al., 2006).

Synthesis and Molecular Docking

Research has also focused on the synthesis of novel pyridine and fused pyridine derivatives, including this compound, for potential antimicrobial and antioxidant activities. Molecular docking screenings towards specific target proteins have revealed moderate to good binding energies, suggesting a role in the development of new therapeutic agents (Flefel et al., 2018).

特性

IUPAC Name |

2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N8O/c1-13-21-22-17-5-6-18(24-27(13)17)25-10-14(11-25)12-26-19(28)7-4-16(23-26)15-3-2-8-20-9-15/h2-9,14H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZKBWVEMQIOBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2964012.png)

![3-[[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2964019.png)

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2964022.png)

![N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide](/img/structure/B2964027.png)

![4-(2,4-Dichlorophenyl)-2-[(4-acetamidophenyl)amino]-3-(prop-2-EN-1-YL)-1,3-thiazol-3-ium chloride](/img/structure/B2964030.png)

![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide](/img/structure/B2964031.png)

![2-[(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2964032.png)